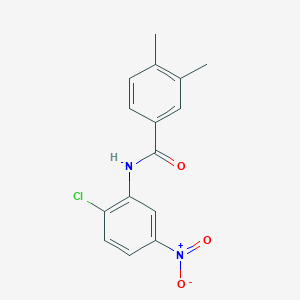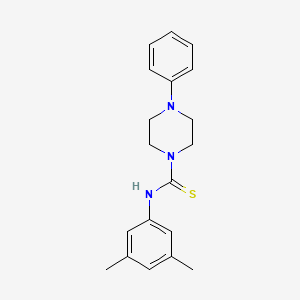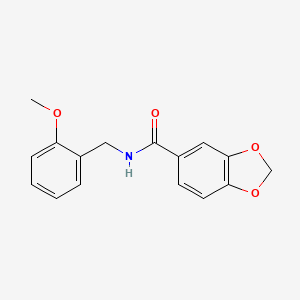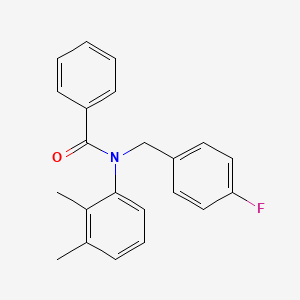![molecular formula C12H13F3N2O4S B5693612 2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MTAPS and is synthesized through a specific method that involves several steps. MTAPS has been found to have a unique mechanism of action and biochemical and physiological effects that make it a valuable tool in laboratory experiments. In
作用机制
The mechanism of action of MTAPS involves its ability to selectively block certain ion channels. Specifically, MTAPS has been found to block the voltage-gated potassium channel Kv1.3, which is important in the regulation of T-cell function. By blocking this channel, MTAPS has been shown to inhibit the proliferation and activation of T-cells, which play a critical role in the immune response.
Biochemical and Physiological Effects
MTAPS has been found to have several biochemical and physiological effects. In addition to its ability to selectively block ion channels, MTAPS has been found to have anti-inflammatory properties. Specifically, MTAPS has been shown to inhibit the production of pro-inflammatory cytokines, which are important in the development of inflammatory diseases. Additionally, MTAPS has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
MTAPS has several advantages as a tool for laboratory experiments. Its ability to selectively block ion channels makes it a valuable tool for the study of ion channel function. Additionally, its anti-inflammatory and antioxidant properties make it a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. However, there are also limitations to the use of MTAPS in laboratory experiments. Specifically, its selectivity for certain ion channels may limit its usefulness in the study of other ion channels.
未来方向
There are several future directions for the study of MTAPS. One potential area of research is the development of MTAPS-based therapies for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of MTAPS and its effects on ion channel function. Finally, the development of more selective ion channel blockers based on the structure of MTAPS may lead to the development of more effective therapies for a variety of diseases.
合成方法
The synthesis of MTAPS involves several steps that require careful attention to detail. The first step involves the reaction of 2-methylpropanoic acid with thionyl chloride to form 2-methylpropanoyl chloride. The second step involves the reaction of 2-methylpropanoyl chloride with 4-aminobenzenesulfonyl chloride to form 2-methyl-N-(4-aminobenzenesulfonyl)propanamide. Finally, the third step involves the reaction of 2-methyl-N-(4-aminobenzenesulfonyl)propanamide with trifluoroacetic anhydride to form 2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide.
科学研究应用
MTAPS has been found to have several potential applications in scientific research. One of its primary uses is in the study of ion channels, which are important in the regulation of various physiological processes. MTAPS has been shown to selectively block certain ion channels, making it a valuable tool in the study of ion channel function. Additionally, MTAPS has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
属性
IUPAC Name |
2-methyl-N-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4S/c1-7(2)10(18)17-22(20,21)9-5-3-8(4-6-9)16-11(19)12(13,14)15/h3-7H,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICOGUWEZLOPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B5693559.png)

![4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)

![3-{4-[(isobutylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5693581.png)
![1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B5693588.png)

![2,6-dimethoxy-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5693605.png)
![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)